5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique structure combining a chloromethyl group, a nitrophenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Cycloaddition: The oxadiazole ring can participate in cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride in acidic medium.
Cycloaddition: Reactions typically require elevated temperatures and the presence of a catalyst.
Major Products
Nucleophilic substitution: Products include azido derivatives or thioethers.
Reduction: The major product is the corresponding amino derivative.
Cycloaddition: Products vary depending on the dienophile used but generally result in fused ring systems.
Scientific Research Applications
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of antimicrobial and anticancer compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or interacting with key residues. The nitrophenyl group can participate in electron transfer processes, while the oxadiazole ring can engage in hydrogen bonding and π-π interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
- 5-(Chloromethyl)-3-(4-bromophenyl)-1,2,4-oxadiazole
Uniqueness
5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic interactions, such as in the development of electronic materials and as a precursor for further functionalization in medicinal chemistry.
Properties
IUPAC Name |
5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O3/c10-5-8-11-9(12-16-8)6-1-3-7(4-2-6)13(14)15/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZJFBGPUIIFGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50502903 | |
Record name | 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57611-19-5 | |
Record name | 5-(Chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50502903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(chloromethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the weak intramolecular interactions observed in the synthesized compound?
A: The research highlights the presence of a weak intramolecular C—H⋯N interaction within the synthesized compound, 1‐[(2,6‐Dimethylphenyl)aminocarbonylmethyl]‐4‐{[3‐(4‐nitrophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}piperazine []. Such interactions, though weak, can influence the molecule's overall conformation and potentially affect its binding affinity to biological targets. Understanding these interactions is crucial for further studies exploring the compound's potential biological activities.
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